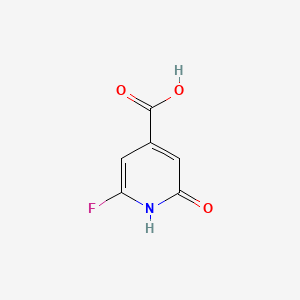
N-(6-Formyl-4-iodopyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Formyl-4-iodopyridin-2-YL)acetamide: is an organic compound with the molecular formula C8H7IN2O2 and a molecular weight of 290.055 g/mol This compound is characterized by the presence of a formyl group, an iodine atom, and an acetamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Formyl-4-iodopyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the iodination of a pyridine derivative followed by formylation and acetamidation. The reaction typically involves the use of reagents such as iodine, formic acid, and acetic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-(6-Formyl-4-iodopyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: N-(6-Carboxy-4-iodopyridin-2-YL)acetamide.
Reduction: N-(6-Hydroxymethyl-4-iodopyridin-2-YL)acetamide.
Substitution: N-(6-Formyl-4-azidopyridin-2-YL)acetamide.
Scientific Research Applications
Chemistry: N-(6-Formyl-4-iodopyridin-2-YL)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in catalysis and as probes for biological imaging .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive molecules with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of N-(6-Formyl-4-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The iodine atom can also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- N-(6-Formyl-4-bromopyridin-2-YL)acetamide
- N-(6-Formyl-4-chloropyridin-2-YL)acetamide
- N-(6-Formyl-4-fluoropyridin-2-YL)acetamide
Comparison: N-(6-Formyl-4-iodopyridin-2-YL)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H7IN2O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
N-(6-formyl-4-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7IN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
LAZAOLXXEJEDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide](/img/structure/B14860198.png)

![(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B14860200.png)







![2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14860261.png)

![6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid](/img/structure/B14860273.png)

